![molecular formula C5H9F2NO B2963343 [3-(Difluoromethyl)oxetan-3-yl]methanamine CAS No. 1781121-31-0](/img/structure/B2963343.png)
[3-(Difluoromethyl)oxetan-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Difluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)oxetan-3-yl]methanamine typically involves the reaction of oxetane derivatives with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Reaction Conditions: Low temperatures, inert atmosphere.
Major Products Formed:
Oxidation Products: Oxetane derivatives.
Reduction Products: Difluoromethyl-substituted amines.
Substitution Products: Various nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Difluoromethyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It is often incorporated into bioactive molecules to investigate their interactions with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design of new drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as agrochemicals, polymers, and advanced materials .
Wirkmechanismus
The mechanism of action of [3-(Difluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxetane ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
- [3-(Trifluoromethyl)oxetan-3-yl]methanamine
- [3-(Chloromethyl)oxetan-3-yl]methanamine
- [3-(Bromomethyl)oxetan-3-yl]methanamine
Comparison: Compared to [3-(Trifluoromethyl)oxetan-3-yl]methanamine, [3-(Difluoromethyl)oxetan-3-yl]methanamine has a lower degree of fluorination, which can result in different chemical reactivity and biological activity. The presence of two fluorine atoms instead of three can influence the compound’s electronic properties and its interactions with target molecules .
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(1-8)2-9-3-5/h4H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCJBLFQIECEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

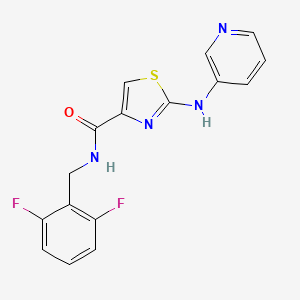
![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)
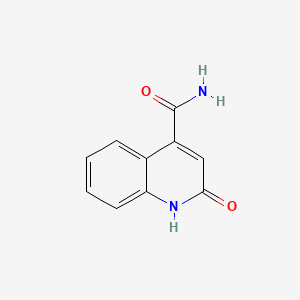
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)
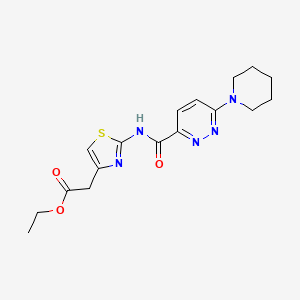
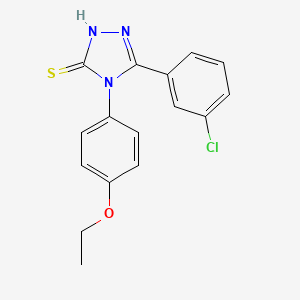
![1-[1-(2-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2963274.png)
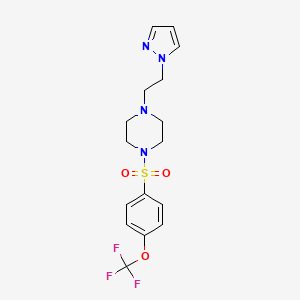
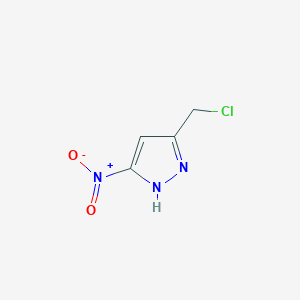
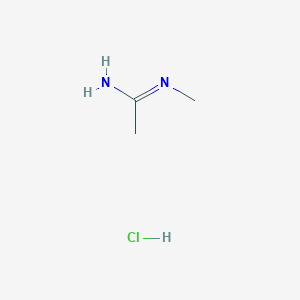
![5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2963283.png)
